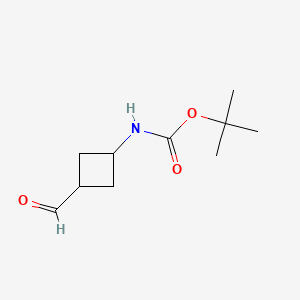

![molecular formula C7H8N4 B573935 2-Methylimidazo[1,2-a]pyrazin-8-amine CAS No. 185133-96-4](/img/structure/B573935.png)

2-Methylimidazo[1,2-a]pyrazin-8-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Methylimidazo[1,2-a]pyrazin-8-amine” is a chemical compound that belongs to the class of imidazo[1,2-a]pyrazines . Imidazo[1,2-a]pyrazines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .

Synthesis Analysis

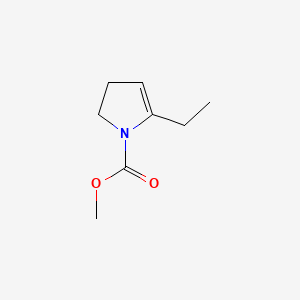

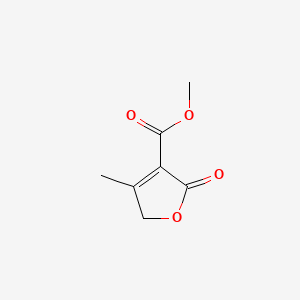

The synthesis of imidazo[1,2-a]pyridines, a similar class of compounds, has been achieved through various methods such as multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions . A specific method for the synthesis of 2-methylimidazo[1,2-a]pyridine involves the reaction of 2-amino-1-propargylpyridinium and 2-amino-1-(2-bromoallyl)pyridinium bromides with sodium methoxide .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C7H8N4/c1-5-7-9-2-3-11(7)4-6(8)10-5/h2-4,10H,1,8H2 .Chemical Reactions Analysis

The compound 2-methylimidazo[1,2-a]pyridine has been shown to react with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides . This reaction involves the substitution of a hydrogen atom at the C-3 carbon atom .Scientific Research Applications

Synthesis and Antimicrobial Activity : A study by Jyothi and Madhavi (2019) describes the synthesis of novel N-arylimidazo[1,2-a]pyrazine-2-carboxamides with promising antimicrobial activity. These compounds were synthesized using 2-iodopyrazine, leading to various derivatives including imidazo[1,2-a]pyrazine-2-carboxylic acid (Jyothi & Madhavi, 2019).

Spectroscopic Properties and Synthesis Methodology : The work of Mohan et al. (2013) presents aqueous syntheses of methylimidazo[1,2-a]pyridines without deliberate catalyst addition, including imidazo[1,2-a]pyrazine derivatives, and discusses a silver-catalyzed intramolecular aminooxygenation process (Mohan, Rao, & Adimurthy, 2013).

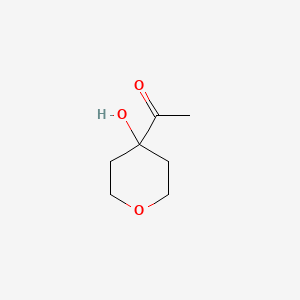

Structural and Physical Properties : Nakai et al. (2003) investigated the physical properties of 2-methyl and 2-phenylimidazo[1,2-a]pyrazin-3(7H)-one derivatives, including spectroscopy, crystallography, and computational calculations. This study provides insight into the aromatic character and solvatochromism of these compounds (Nakai et al., 2003).

Industrial Process Development : A study by Baenziger, Durantie, and Mathes (2017) details the development of an industrial process based on the Groebke–Blackburn–Bienaymé multicomponent reaction for efficient preparation of 3-aminoimidazo[1,2-a]pyrazines, a scaffold found in many drugs (Baenziger, Durantie, & Mathes, 2017).

Colorimetric and Fluorometric Sensing : Hirano et al. (2010) demonstrated that metal-ion complexation of 7-benzylimidazo[1,2-a]pyrazin-3(7H)-one derivatives results in modulations of UV/vis absorption and fluorescence properties, indicating potential as colorimetric and fluorometric sensors (Hirano et al., 2010).

Discovery as Brk/PTK6 Inhibitors : Zeng et al. (2011) discovered a series of substituted imidazo[1,2-a]pyrazin-8-amines as novel breast tumor kinase (Brk)/protein tyrosine kinase 6 (PTK6) inhibitors, demonstrating the potential in oncology (Zeng et al., 2011).

Future Directions

Imidazo[1,2-a]pyridines, a similar class of compounds, have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . This suggests potential future directions for the development and study of “2-Methylimidazo[1,2-a]pyrazin-8-amine” and similar compounds.

Properties

IUPAC Name |

2-methylimidazo[1,2-a]pyrazin-8-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c1-5-4-11-3-2-9-6(8)7(11)10-5/h2-4H,1H3,(H2,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZAWVDBIHPIESK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C=CN=C(C2=N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2,4-Ethanylylidene-6-azacyclobut[cd]inden-5(1H)-one,octahydro-(9CI)](/img/no-structure.png)

![7-Nitro-[1,3]dioxolo[4,5-G]quinolin-6-OL](/img/structure/B573863.png)

![N-[3-(dipropylamino)phenyl]methanesulfonamide](/img/structure/B573866.png)

![6-Isopropyl-5,6-dihydroimidazo[1,2-a]pyrimidine](/img/structure/B573871.png)